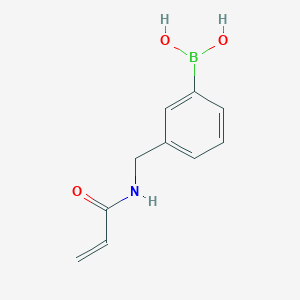

(3-(Acrylamidomethyl)phenyl)boronic acid

Description

Significance of Boronic Acid Functionality in Polymer Design

The significance of incorporating boronic acid groups into polymer design lies in their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important molecules like saccharides (e.g., glucose) and nucleotides. nih.gov This interaction is the foundation for creating stimuli-responsive materials. nih.gov By introducing boronic acid moieties, a polymer gains a precise molecular recognition capability. rsc.org This functionality allows for the design of polymers that can undergo changes in their physical or chemical properties—such as swelling, dissolution, or optical characteristics—in response to specific analytes or changes in pH. nih.govmdpi.com This responsive behavior is critical for applications in sensing, self-regulated drug delivery, and self-healing materials. nih.govresearchgate.netrsc.org The dynamic nature of the boronic ester bond, which can form and break without catalysts under specific conditions, imparts materials with adaptable and healable properties. researchgate.netmdpi.com

Overview of (3-Acrylamidophenyl)boronic Acid as a Versatile Monomer

(3-Acrylamidophenyl)boronic acid (AAPBA) is a particularly versatile monomer for synthesizing these advanced polymers. rsc.orgalfa-chemistry.com It features a polymerizable acrylamide (B121943) group, which allows it to be readily incorporated into polymer chains using common techniques like free-radical polymerization, and a phenylboronic acid group, which provides the stimuli-responsive functionality. rsc.orgrsc.org The acrylamide portion also enhances hydrophilicity, making the resulting polymers more suitable for biological applications. sigmaaldrich.comsigmaaldrich.com The strategic placement of the boronic acid at the meta-position of the phenyl ring influences its electronic properties and pKa value, which is a critical parameter for its responsiveness under physiological conditions. rsc.org AAPBA is frequently used as a key building block to create hydrogels, copolymers, and nanoparticles for applications such as glucose monitoring, tissue engineering, and targeted drug delivery systems. sigmaaldrich.comsigmaaldrich.commdpi.com

Table 1: Physicochemical Properties of (3-Acrylamidophenyl)boronic acid

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀BNO₃ | nih.gov |

| Molecular Weight | 190.99 g/mol | nih.gov |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 129-146 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 99349-68-5 | nih.gov |

| Synonyms | 3-AAPBA, (m-Acrylamidophenyl)boronic acid, N-Acryloyl-3-aminophenylboronic acid | nih.govsigmaaldrich.com |

Fundamental Principles of Boronic Acid Chemistry in Polymer Systems

The functionality of boronic acid-based polymer systems is governed by a key chemical equilibrium. The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid. researchgate.net It exists in equilibrium between a neutral, trigonal planar sp² hybridized state and a negatively charged, tetrahedral sp³ hybridized state. mdpi.com This equilibrium is highly sensitive to pH. nih.gov

The fundamental principle of their responsiveness is the reversible formation of cyclic boronate esters with diol-containing molecules. nih.gov This reaction is significantly more favorable with the tetrahedral boronate anion. mdpi.com Consequently, the presence of diols like glucose shifts the equilibrium towards the charged tetrahedral state, even at a pH where the boronic acid would typically be neutral. nih.gov In a polymer system, this shift from a neutral to a negatively charged state increases the polymer's hydrophilicity and induces electrostatic repulsion between polymer chains. nih.gov This change in intramolecular and intermolecular forces can lead to macroscopic changes, such as the swelling of a hydrogel or the disassembly of polymeric nanoparticles, providing a direct mechanism for sensing or triggered release. nih.govutwente.nl This dynamic covalent chemistry allows for the creation of materials that can adapt to their environment in a predictable and reversible manner. mdpi.comresearchgate.net

Historical Context and Evolution of Research on Phenylboronic Acid Derivatives in Polymers

The study of phenylboronic acid and its derivatives dates back to the early 20th century, with initial investigations focusing on their synthesis and basic chemical properties. dntb.gov.uawikipedia.org A pivotal moment was the discovery of their ability to form stable, cyclic esters with diols, which was noted as early as the 1950s. nih.gov This unique binding capability initially found use in organic synthesis for protecting diol groups and in separation science for carbohydrate analysis. mdpi.comnih.gov

The application of phenylboronic acid derivatives in polymer science is a more recent development, gaining significant momentum with the rise of research into "smart" or stimuli-responsive materials in the late 20th and early 21st centuries. nih.govnih.gov Researchers began to recognize that the reversible diol-binding and pH-sensitive nature of the boronic acid moiety could be harnessed to control polymer properties. utwente.nl Early work focused on creating glucose-sensitive hydrogels for potential application in self-regulated insulin (B600854) delivery systems. utwente.nl Over time, the scope of research has expanded dramatically. The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has enabled the synthesis of well-defined block copolymers containing boronic acid monomers like AAPBA. nih.govrsc.org This has led to the creation of more sophisticated nanostructures, such as micelles and nanoparticles, with highly tunable responsive behaviors for advanced applications in targeted drug delivery, diagnostics, and bio-sensing. mdpi.comresearchgate.net

Properties

Molecular Formula |

C10H12BNO3 |

|---|---|

Molecular Weight |

205.02 g/mol |

IUPAC Name |

[3-[(prop-2-enoylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C10H12BNO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) |

InChI Key |

JARKROPKEBQRQT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C=C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acrylamidomethyl Phenyl Boronic Acid Monomer

Precursor Synthesis and Functional Group Introduction

The primary route to synthesizing (3-(Acrylamidomethyl)phenyl)boronic acid involves a two-stage process: the preparation of a suitable precursor followed by acylation.

Precursor Synthesis: The key intermediate is (3-(aminomethyl)phenyl)boronic acid. This precursor can be synthesized from starting materials like 3-bromobenzonitrile. The synthesis involves converting the nitrile group to an aminomethyl group and the bromo group to a boronic acid moiety. The order of these transformations can vary, often requiring protective group strategies to prevent unwanted side reactions.

Functional Group Introduction: The final step is the introduction of the acrylamide (B121943) group. This is typically achieved through an acylation reaction of the (3-(aminomethyl)phenyl)boronic acid precursor. A common and effective method is the Schotten-Baumann reaction, which involves reacting the amine with an acid chloride, specifically acryloyl chloride, under basic conditions. The base, often an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgwikipedia.orgbyjus.com This reaction is widely used in organic chemistry for synthesizing amides due to its efficiency. iitk.ac.in

An analogous procedure has been described for a similar compound, 3-acrylamidophenylboronic acid, where 3-aminophenylboronic acid is reacted with acryloyl chloride in a tetrahydrofuran/water mixture with sodium bicarbonate as the base. nih.gov This highlights a common strategy for acylating aminophenylboronic acid precursors.

Suzuki-Miyaura Cross-Coupling Strategies in Monomer Synthesis

While not a direct method for the final acylation step, the Suzuki-Miyaura cross-coupling reaction is a foundational strategy for synthesizing the arylboronic acid core of the precursor. nbinno.com This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds and is instrumental in preparing a wide variety of functionalized boronic acids and their esters. nih.gov

A plausible Suzuki-Miyaura strategy for the precursor of this compound involves the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.com This reaction couples an aryl halide, such as 1-bromo-3-(bromomethyl)benzene (or a protected version), with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or Pd(PPh₃)₄, in the presence of a weak base like potassium acetate. alfa-chemistry.comnih.govresearchgate.net This process yields an arylboronic ester, for example, (3-(bromomethyl)phenyl)boronic acid pinacol ester. gre.ac.ukaspirasci.comscbt.comboronmolecular.com This ester can then be converted to the corresponding amine precursor before the final acylation step. The use of boronic esters like the pinacol ester is advantageous as they are generally stable, allowing for purification by chromatography. organic-chemistry.org

Optimization of Reaction Conditions and Yield for High Purity Monomer

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters.

For the Acylation Step (Schotten-Baumann Reaction):

Base: The choice and amount of base are critical. An excess of a strong base can lead to hydrolysis of the acryloyl chloride or the product amide. Common bases include sodium hydroxide, potassium carbonate, or pyridine. byjus.com

Solvent: A two-phase system (e.g., water and an organic solvent like dichloromethane) is often used. wikipedia.org This setup allows the base to remain in the aqueous phase to neutralize the acid byproduct, while the reactants and product stay in the organic phase.

Temperature: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.

Addition Rate: Slow, dropwise addition of the highly reactive acryloyl chloride to the amine solution is crucial to prevent polymerization of the acryloyl moiety and other side reactions. nih.gov

Recent studies have utilized Bayesian optimization to efficiently find optimal conditions for Schotten-Baumann reactions in continuous flow systems, balancing objectives like space-time-yield and E-factor (a measure of waste). cam.ac.uk

Purification: Purifying boronic acids can be challenging. Common methods to obtain a high-purity monomer include:

Recrystallization: This is a preferred method for crystalline boronic acids. Solvents like hot water or ethanol can be effective. reddit.com

Chromatography: Silica gel column chromatography can be used, though interactions between the acidic boronic acid group and the silica can sometimes lead to poor separation. Using neutral alumina or a modified mobile phase can mitigate this. researchgate.net

Extraction: Acid-base extraction is a powerful technique. The crude boronic acid can be treated with a base to form a water-soluble boronate salt. google.com This aqueous solution is washed with an organic solvent to remove non-acidic impurities. The pure boronic acid is then precipitated by re-acidifying the aqueous layer. researchgate.netgoogle.com Derivatization with diethanolamine to form a crystalline adduct is another effective purification strategy. reddit.com

| Parameter | Variable | Considerations for Optimization |

|---|---|---|

| Reagents | Base Type/Amount | Use of NaOH, K₂CO₃, or pyridine; stoichiometry must be controlled to prevent hydrolysis. |

| Solvent System | Monophasic vs. Biphasic | Biphasic systems (e.g., water/dichloromethane) can improve reaction control and product isolation. |

| Temperature | Reaction Temperature | Low temperatures (0-5 °C) are typically used to manage the exothermic reaction and enhance selectivity. |

| Procedure | Addition Rate | Slow addition of acryloyl chloride is necessary to prevent polymerization and side reactions. |

Alternative Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for both amide and boronic acid synthesis.

Green Amide Synthesis:

Catalytic Direct Amidation: Instead of using stoichiometric activating agents or converting to acid chlorides, direct catalytic amidation of the carboxylic acid (acrylic acid) with the amine is a greener alternative. Boronic acids themselves have been reported as effective catalysts for these reactions. ucl.ac.uksigmaaldrich.com

Biocatalysis: The use of enzymes (biocatalysts) for amide bond formation is a growing area of interest as it often proceeds under mild, aqueous conditions. rsc.org

Greener Solvents: Replacing hazardous solvents like DMF and dichloromethane with more environmentally benign options is a key goal. ucl.ac.uk Some direct amidation reactions have been shown to work efficiently in greener solvents or even under solvent-free conditions. acs.org

Green Boronic Acid Synthesis:

Mechanochemistry: The synthesis of boronic esters through solvent-less grinding (mechanochemistry) of a boronic acid and a diol has been reported as a facile and environmentally friendly method. researchgate.net This approach avoids the need for bulk solvents and simplifies work-up.

Aqueous Suzuki-Miyaura Reactions: Developing catalytic systems that allow Suzuki-Miyaura and Miyaura borylation reactions to be performed in water at room temperature significantly improves the environmental profile of the synthesis. nih.govmdpi.com

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Schotten-Baumann | Acylation of an amine with an acid chloride using a base. organic-chemistry.org | High-yielding, well-established. | Generates waste (acid byproduct), uses reactive/hazardous reagents. |

| Catalytic Direct Amidation | Direct reaction of carboxylic acid and amine with a catalyst. sigmaaldrich.com | Atom-economical (water is the only byproduct), avoids hazardous reagents. | Often requires higher temperatures and removal of water. |

| Mechanochemistry | Solvent-free grinding of reactants. researchgate.net | Reduces solvent waste, can be faster, and energy-efficient. | May not be suitable for all substrates; scalability can be a challenge. |

| Aqueous Suzuki-Miyaura | Palladium-catalyzed coupling performed in water. mdpi.com | Eliminates organic solvents, milder reaction conditions. | Requires specialized water-soluble catalysts or surfactants. |

Analytical Characterization of the Synthesized Monomer (e.g., structural elucidation)

The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to confirm the presence of all proton environments in the molecule. Expected signals would include those for the vinyl protons of the acryloyl group (typically between 5.5-6.5 ppm), the methylene protons of the -CH₂- spacer, and the aromatic protons on the phenyl ring.

¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon, vinyl carbons, methylene carbon, and the aromatic carbons. The carbon atom directly bonded to the boron (the ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation. nih.gov

¹¹B NMR: This is a crucial technique for characterizing boronic acids. nsf.gov The ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to the coordination environment of the boron atom. acs.org For a trigonal planar (sp²-hybridized) boronic acid, the ¹¹B chemical shift is typically observed in the range of 27-33 ppm. sdsu.edu Formation of a tetrahedral (sp³-hybridized) boronate ester or boronate anion results in a significant upfield shift to around 5-15 ppm. researchgate.net This makes ¹¹B NMR an excellent tool for monitoring the purity and stability of the boronic acid moiety. nih.govnsf.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the monomer. Techniques like Electrospray Ionization (ESI-MS) are commonly used. rsc.org However, the analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions. nih.gov This can lead to the observation of ions corresponding to the monomer, the boroxine (B1236090), and various solvent adducts. rsc.orgresearchgate.net Developing optimized analytical methods, such as using specific matrices in MALDI-MS or specific conditions in UPLC-MS, is often necessary for reliable analysis. nih.govwaters.com

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch and C=O stretch (Amide I band) of the amide group, the B-O-H stretching of the boronic acid, and the C=C stretching of the vinyl group. nih.gov

Polymerization Chemistry of 3 Acrylamidomethyl Phenyl Boronic Acid

Free Radical Polymerization of (3-(Acrylamidomethyl)phenyl)boronic Acid

Conventional free radical polymerization (FRP) is a robust and versatile method for synthesizing polymers. aprende.org It involves initiation, propagation, and termination steps, but offers limited control over polymer architecture, molecular weight, and dispersity. aprende.org

The homopolymerization of this compound via free radical methods is a viable route to produce polythis compound). While detailed kinetic studies for the conventional free radical homopolymerization of this specific monomer are not extensively documented in the provided search results, the general principles of FRP apply. The process is typically initiated by thermal decomposition of an initiator like 2,2′-azobis(isobutyronitrile) (AIBN). nsf.govresearchgate.net The polymerization rate generally shows a first-order dependence on the monomer concentration and a square root dependence on the initiator concentration. nih.gov However, for applications requiring well-defined polymers with low dispersity, researchers often turn to controlled polymerization techniques due to the inherent limitations of conventional FRP. aprende.orgnih.gov

This compound can be copolymerized with a variety of vinyl and acrylate (B77674) monomers using free radical polymerization to create functional copolymers. This approach integrates the sugar-responsive properties of the boronic acid monomer with the properties of the comonomer. For instance, a water-soluble copolymer, poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid, was synthesized by copolymerizing (3-acrylamido)phenyl)boronic acid with tert-butyl methacrylate, followed by hydrolysis. nsf.gov This method allows for the control of the copolymer's composition by adjusting the monomer feed ratio. nsf.gov Another example involves the use of a disulfide functional radical initiator to polymerize 3-acrylamidophenylboronic acid with methacrylic acid. nih.gov

Below is a table summarizing representative conditions for the free radical copolymerization of this compound.

| Comonomer | Initiator | Solvent | Temperature (°C) | Time (h) | Citation |

| tert-Butyl methacrylate | AIBN | Dioxane | 67 | 3 | nsf.gov |

| Methacrylic acid | Disulfide functional initiator | Not Specified | Not Specified | Not Specified | nih.gov |

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods are particularly advantageous for creating well-defined boronic acid-containing polymers. nih.govresearchgate.net

Reversible Addition-Fragmentation chain transfer (RAFT) polymerization is a highly versatile CLRP method known for its tolerance to a wide range of functional monomers and reaction conditions. researchgate.net It has been successfully employed for the direct polymerization of unprotected this compound (APBA), representing a significant advancement in synthesizing well-defined, functional organometallic polymers. researchgate.net

Homopolymerization of APBA via RAFT exhibits characteristics of a controlled polymerization, including a linear increase in molecular weight with monomer conversion and low polydispersity indices (Đ = 1.04–1.16). researchgate.net The polymerization is typically mediated by a chain transfer agent, such as 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP), in the presence of an initiator like AIBN. researchgate.net

RAFT is also extensively used to synthesize block copolymers. For example, the thermo-sensitive block copolymer poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) was fabricated using RAFT. nih.gov This process involves using a PNIPAM-based macro-chain transfer agent (macro-CTA) to initiate the polymerization of APBA. nih.gov

The table below presents data from RAFT homopolymerization studies of APBA. researchgate.net

| [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn ( g/mol ) (calc.) | Mn ( g/mol ) (SEC) | Đ (Mw/Mn) |

| 100:1:0.1 | 24 | 4700 | 4800 | 1.16 |

| 100:1:0.1 | 42 | 8200 | 8800 | 1.12 |

| 100:1:0.1 | 63 | 12200 | 13400 | 1.07 |

| 100:1:0.1 | 85 | 16400 | 17100 | 1.04 |

| 200:1:0.1 | 82 | 31000 | 32500 | 1.08 |

M: Monomer (APBA), CTA: Chain Transfer Agent (DMP), Initiator: AIBN. Polymerizations were conducted at 70 °C in 95% DMF-5% water. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. lsu.edu This technique allows for the synthesis of polymers with well-controlled molecular weights and low dispersity. lsu.edu While ATRP is acknowledged as a more controllable method than conventional free radical polymerization for creating boronic acid-based polymers, specific examples of its application to the homopolymerization or block copolymerization of this compound are not extensively detailed in the surveyed literature. nih.gov The general applicability of ATRP to a wide range of functional monomers suggests its potential for synthesizing well-defined polymers from this boronic acid derivative. nih.govlsu.edu

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, allowing for controlled chain growth. aprende.org The literature specifically detailing the NMP of this compound is scarce. However, studies on structurally related monomers provide insight into the potential of this technique. For instance, NMP has been used to synthesize copolymers containing vinyl phenylboronic acid (VPBA). researchgate.net This suggests that NMP could be a viable, albeit less explored, method for the controlled polymerization of acrylamide-based phenylboronic acid monomers to create well-defined polymer structures. researchgate.net

Influence of Polymerization Conditions on Polymer Architecture and Molecular Weight

The architecture and molecular weight of polythis compound) (pAAPBA) are critically influenced by the polymerization method and reaction parameters. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined pAAPBA with controlled molecular weights and low polydispersity indices (PDI). researchgate.net

In RAFT polymerization, the ratio of monomer to chain transfer agent (CTA) and initiator is a key determinant of the final molecular weight. For instance, studies have demonstrated that by adjusting the initial ratio of (3-acrylamidophenyl)boronic acid (APBA) to the CTA 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DDMAT) and the initiator 2,2'-azobis(isobutyronitrile) (AIBN), polymers with predictable molecular weights can be obtained. researchgate.netnih.gov For example, a feed ratio of [APBA]₀:[DDMAT]₀:[AIBN]₀ = 50:1:0.2 resulted in a well-defined polymer block. nih.gov The use of RAFT polymerization allows for the synthesis of polymers with narrow molecular weight distributions, often with PDI values around 1.16. researchgate.net

The choice of CTA is also crucial. For the polymerization of APBA, S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (B1256668) (DMP) has been successfully employed as a CTA. nih.gov The "living"/controlled nature of RAFT polymerization enables the synthesis of block copolymers by using a pAAPBA chain as a macro-CTA for the polymerization of a second monomer. researchgate.netnih.gov This approach has been used to create diblock copolymers such as poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) and poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid). nih.govnih.gov

Free radical polymerization is another method used for synthesizing pAAPBA, often for the creation of hydrogels. In this case, an initiator like AIBN is used to initiate the polymerization of AAPBA in the presence of a comonomer and a crosslinker. nsf.gov This method typically results in polymers with a broader molecular weight distribution compared to controlled radical polymerization techniques like RAFT.

| Monomer:CTA:Initiator Ratio | Mn (g/mol) (Theoretical) | Mn (g/mol) (Experimental) | PDI (Mw/Mn) |

|---|---|---|---|

| 100:1:0.1 | 19,500 | 19,700 | 1.16 |

| 200:1:0.1 | 40,600 | 37,800 | 1.16 |

Polymerization in Diverse Media (Aqueous, Organic, Heterogeneous Systems)

The choice of solvent is a critical parameter in the polymerization of this compound, influencing monomer solubility, polymerization kinetics, and the potential for side reactions.

Organic Solvents: Dimethylformamide (DMF) is a commonly used organic solvent for the RAFT polymerization of APBA. Often, a small amount of water (e.g., 5%) is added to the DMF to prevent potential crosslinking reactions that can occur via boroxine (B1236090) formation between the boronic acid moieties. researchgate.netnih.gov This mixed solvent system ensures the solubility of the monomer and the growing polymer chains, facilitating the synthesis of well-defined polymers. nih.gov Dimethyl sulfoxide (B87167) (DMSO) has also been employed as a solvent for the radical copolymerization of AAPBA to prepare hydrogels. researchgate.net

Aqueous Systems: While the homopolymerization of APBA in purely aqueous media can be challenging due to the limited solubility of the monomer, it can be copolymerized with more hydrophilic monomers in water. researchgate.net For instance, the synthesis of poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid has been achieved via free radical polymerization in dioxane, followed by hydrolysis to yield a water-soluble copolymer. nsf.gov The resulting copolymers exhibit excellent water solubility over a wide pH range, which is crucial for applications in aqueous environments such as biological systems. nsf.gov

Heterogeneous Systems: Polymerization in heterogeneous systems, such as emulsion or dispersion polymerization, can also be employed. For instance, glucose-sensitive porous hydrogels have been prepared by radical copolymerization in a DMSO solution, which after polymerization and processing results in a solid hydrogel network that swells in aqueous media. researchgate.net The formation of nanoparticles and micelles represents another form of heterogeneous polymerization, where block copolymers containing pAAPBA self-assemble in a selective solvent. For example, diblock copolymers of pAAPBA can be synthesized and subsequently self-assembled into micelles in aqueous solution. nih.gov

| Polymerization Medium | Polymerization Type | Resulting Polymer System | Notes |

|---|---|---|---|

| DMF/Water (95/5 v/v) | RAFT Polymerization | Homopolymers, Block Copolymers | Water is added to prevent boroxine formation. researchgate.netnih.gov |

| DMSO | Radical Copolymerization | Hydrogels | Used for preparing porous hydrogel networks. researchgate.net |

| Dioxane (followed by hydrolysis) | Free Radical Copolymerization | Water-soluble Copolymers | Allows for the incorporation of AAPBA into hydrophilic polymer backbones. nsf.gov |

| Aqueous Solution (for self-assembly) | N/A (post-polymerization) | Micelles, Nanoparticles | Block copolymers containing pAAPBA can self-assemble in water. nih.gov |

Crosslinking Strategies and Network Formation using this compound

The boronic acid functionality of this compound provides versatile opportunities for crosslinking and the formation of three-dimensional polymer networks, such as hydrogels. These crosslinking strategies can be broadly categorized into covalent crosslinking with dedicated crosslinking agents and dynamic crosslinking involving the boronic acid moiety itself.

Covalent Crosslinking with Bifunctional Agents: A straightforward method for forming a pAAPBA network is through the copolymerization of the monomer with a conventional crosslinking agent. rsc.org N,N'-methylenebis(acrylamide) (BIS) is a commonly used crosslinker for this purpose. rsc.org During the polymerization, the growing polymer chains are covalently linked by the BIS molecules, resulting in a stable hydrogel network. Another approach involves the synthesis of a block copolymer with a reactive block, which is then crosslinked. For example, a diblock copolymer of pAAPBA and poly(acrylamidoethylamine) can be assembled into micelles, and the shell, composed of the poly(acrylamidoethylamine) block, can be crosslinked using a bis-activated ester. rsc.org

Dynamic Crosslinking via Boronic Acid Interactions: The boronic acid group can form reversible covalent bonds with diols. This property can be exploited to create self-healing and stimuli-responsive hydrogels. sigmaaldrich.com One strategy involves the complexation between a boronic acid-bearing polymer, such as pAAPBA, and a polymer containing diol groups. rsc.org For instance, pAAPBA can be crosslinked with polymers like hydroxypropyl guar (B607891) gum, which has cis-diol moieties, to form a hydrogel. sigmaaldrich.com This type of crosslinking is dynamic, as the boronate ester bonds can break and reform, imparting self-healing properties to the material.

Furthermore, block copolymers containing pAAPBA can form core-shell nanoparticles through the complexation between the boronic acid blocks and a glucosamine-containing polymer. nih.gov This crosslinking within the core of the nanoparticles enhances their stability. nih.gov The reversible nature of the boronic acid-diol interaction also allows for the design of glucose-responsive systems, where the addition of glucose can competitively bind to the boronic acid groups, leading to a disruption of the crosslinked network. nih.gov

| Crosslinking Strategy | Crosslinking Agent/Mechanism | Resulting Network Type | Key Features |

|---|---|---|---|

| Covalent Crosslinking | N,N'-methylenebis(acrylamide) (BIS) | Chemically crosslinked hydrogel | Stable, permanent network structure. rsc.org |

| Shell Crosslinking | Bis-activated ester | Shell-crosslinked nanoparticles | Covalent crosslinking of a specific domain in a block copolymer assembly. rsc.org |

| Dynamic Covalent Crosslinking | Complexation with diol-containing polymers (e.g., hydroxypropyl guar gum) | Physically/dynamically crosslinked hydrogel | Self-healing, stimuli-responsive properties. sigmaaldrich.com |

| Inter-polymer Complexation | Interaction between boronic acid and glucosamine-containing polymers | Core-crosslinked nanoparticles | Enhanced stability of self-assembled nanostructures. nih.gov |

Advanced Polymeric Architectures Incorporating 3 Acrylamidomethyl Phenyl Boronic Acid

Hydrogel Systems and Network Design

Hydrogels formulated with 3-AAPBA exhibit remarkable properties stemming from the dynamic nature of boronate ester cross-links. These networks can be engineered to respond to specific environmental cues and to possess intrinsic self-healing capabilities, making them attractive for a range of applications.

The incorporation of 3-AAPBA into hydrogel networks imparts sensitivity to both pH and the presence of saccharides. rsc.org Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. This equilibrium is pH-dependent, with the anionic form becoming more prevalent at higher pH values. The anionic form binds more strongly with diols, such as those found in saccharides like glucose. nih.gov

This dual responsiveness allows for the design of "smart" hydrogels that can undergo significant changes in their physical properties, such as swelling, in response to changes in the surrounding environment. nih.govmdpi.com For instance, a hydrogel might swell in the presence of glucose at physiological pH due to the formation of boronate esters and the associated increase in charge density within the network. nih.gov This property is of significant interest for the development of self-regulated drug delivery systems. nih.govnih.gov The mechanical properties and swelling ratio of these hydrogels can be finely tuned by adjusting factors such as the degree of boronic acid grafting and the crosslinking ratio. nih.gov

Below is a table summarizing the typical response of 3-AAPBA-containing hydrogels to different stimuli:

| Stimulus | Mechanism of Response | Observed Effect |

| High pH | Increased ionization of the boronic acid group to the anionic boronate form, leading to electrostatic repulsion within the polymer network. | Swelling of the hydrogel. |

| Low pH | Protonation of the boronate, shifting the equilibrium to the less charged trigonal form, reducing electrostatic repulsion. | Contraction or deswelling of the hydrogel. |

| Saccharide (e.g., Glucose) | Formation of reversible covalent boronate ester bonds with the cis-diol units of the saccharide. At physiological pH, this can lead to increased charge and osmotic pressure within the gel. | Swelling of the hydrogel. The degree of swelling is often proportional to the saccharide concentration. |

Creating hydrogel scaffolds with controlled porosity is crucial for applications in tissue engineering and as matrices for separation processes. Macroporous and microporous structures facilitate cell infiltration, nutrient transport, and rapid response times. Various techniques can be employed to fabricate porous hydrogels containing 3-AAPBA.

One common method involves frontal polymerization, where the heat generated during the reaction can evaporate the solvent, creating a macroporous structure as vapor bubbles are trapped within the polymerizing matrix. rsc.org Other techniques include porogen leaching, where a soluble porogen (like salt or sugar crystals) is incorporated into the hydrogel and later washed out, and cryogelation, where polymerization at sub-zero temperatures leads to the formation of ice crystals that act as porogens. The resulting pore sizes can be tailored by controlling the fabrication parameters.

The incorporation of 3-AAPBA into these porous scaffolds adds a layer of functionality. For example, the boronic acid moieties can serve as recognition sites for capturing glycoproteins or cells, or they can be used to control the release of therapeutic agents in response to saccharides.

A key feature of hydrogels cross-linked via boronate ester bonds is their ability to self-heal. nih.gov The dynamic and reversible nature of the bond between boronic acids and diols allows the hydrogel network to reform after being damaged. nih.gov When a hydrogel is cut, the boronate ester bonds at the fractured surface can re-establish upon bringing the pieces back into contact, restoring the integrity of the material. nih.gov

This self-healing process can occur under physiological conditions, which is a significant advantage for biomedical applications. researchgate.net The efficiency and speed of healing can be influenced by factors such as pH, temperature, and the concentration of boronic acid and diol moieties within the hydrogel network. researchgate.net The ability to create materials that can autonomously repair damage extends their lifetime and reliability. nih.gov

Polymer Micro- and Nanoparticles

Beyond bulk hydrogels, 3-AAPBA is a valuable monomer for the synthesis of polymer micro- and nanoparticles with controlled sizes, shapes, and surface functionalities.

Polymer particles incorporating 3-AAPBA can be synthesized through various polymerization techniques, including radical polymerization in solution or dispersion. nih.gov The size and composition of the resulting nanoparticles can be controlled by varying the molar ratio of the monomers and other reaction conditions. nih.gov For example, dextran-poly(3-acrylamidophenylboronic acid) nanoparticles have been synthesized via radical polymerization of the 3-AAPBA monomer in the presence of dextran, where the boronic acid-diol interaction plays a role in the particle formation. nih.gov

Advanced techniques like microfluidics offer precise control over particle morphology. rsc.org By manipulating the flow dynamics of monomer droplets within a microfluidic chip, it is possible to produce particles with various shapes, such as rods or ellipsoids. rsc.org This level of control over the physical dimensions of the particles is critical for applications where particle shape influences biological interactions or packing behavior.

The table below outlines common synthesis methods and the factors influencing particle characteristics:

| Synthesis Method | Key Control Parameters | Resulting Particle Characteristics |

| Radical Polymerization | Monomer concentration, initiator concentration, temperature, solvent. | Particle size, molecular weight, composition. nih.gov |

| RAFT Polymerization | Chain transfer agent (CTA) to monomer ratio, reaction time. | Controlled molecular weight, narrow molecular weight distribution. nih.gov |

| Microfluidics | Flow rates of dispersed and continuous phases, channel geometry, interfacial tension. | Precise control over particle size and shape (e.g., spherical, rod-like). rsc.org |

The presence of boronic acid groups on the surface of micro- and nanoparticles provides a versatile handle for surface modification. nih.gov These surface-exposed moieties can be used to immobilize biomolecules, such as antibodies or enzymes, that contain cis-diol functionalities, like the carbohydrate chains in the Fc region of antibodies. nih.govmq.edu.au This allows for the targeted binding and capture of cells or other analytes. nih.gov

This surface functionalization strategy is advantageous because it can create a specific and cleavable linkage. nih.gov The binding can be reversed by changing the pH or by introducing a competing saccharide, allowing for the gentle release of captured entities. nih.gov This approach has been used to create immunoaffinity matrices on various substrates for cell enrichment. nih.govmq.edu.au Furthermore, modifying the surface of nanoparticles with boronic acids can render them responsive to biological signals, such as changes in glucose concentration, which is relevant for developing targeted drug delivery systems. researchgate.net

Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. The incorporation of (3-(Acrylamidomethyl)phenyl)boronic acid, often referred to as 3-acrylamidophenylboronic acid (3-AAPBA), as a functional monomer in MIPs leverages the unique reversible covalent interactions between boronic acids and cis-diols. This interaction is fundamental to creating highly selective cavities for various biomolecules, including carbohydrates, glycoproteins, and catechols.

Design Principles for Selective Recognition Sites

The primary design principle for MIPs incorporating 3-AAPBA is the formation of a stable, yet reversible, complex between the boronic acid moiety and the diol-containing template molecule during the pre-polymerization stage. This interaction is crucial for the successful imprinting of the template's structure.

Key principles include:

Boronate Ester Formation: The boronic acid group of 3-AAPBA interacts with 1,2- or 1,3-cis-diols present on the template molecule to form five- or six-membered cyclic boronate esters. This covalent interaction is highly specific and forms the basis of the recognition site.

pH Responsiveness: The binding affinity of phenylboronic acid is pH-dependent. In aqueous solutions, the boronic acid exists in equilibrium between an uncharged trigonal planar form and a negatively charged tetrahedral boronate form. nih.gov The tetrahedral form binds more strongly with diols. The pKₐ of the boronic acid can be tuned by the polymer microenvironment, allowing for the binding and release of the template/target analyte to be controlled by adjusting the pH. nih.govnih.gov For instance, binding is often optimal at a pH above the boronic acid's pKₐ, while release can be triggered by lowering the pH, which destabilizes the boronate ester complex.

Synergistic Interactions: In addition to the primary boronate ester linkage, secondary non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking can be exploited to enhance the stability and selectivity of the template-monomer complex. The acrylamide (B121943) group in 3-AAPBA can act as a hydrogen bond donor and acceptor, contributing to these secondary interactions. sigmaaldrich.com

Cross-linker Role: The cross-linking agent is vital for creating a rigid three-dimensional polymer network that preserves the shape and functional arrangement of the imprinted cavity after the template is removed. taltech.ee The choice and amount of cross-linker influence the polymer's morphology, mechanical stability, and the accessibility of the binding sites.

One strategy involves integrating 3-AAPBA into a cell imprinting process, where the synergistic effect of the imprinted cavity and the boronate affinity for saccharides on the cell surface leads to highly specific cell recognition. nih.gov

Template Selection and Polymerization Methods for MIPs

The selection of the template and the polymerization method are critical parameters that dictate the final performance of the MIP.

Template Selection: The template is typically the analyte of interest or a close structural analog. nih.gov For MIPs using 3-AAPBA, suitable templates are molecules possessing accessible cis-diol functionalities. The stability of the template under the chosen polymerization conditions is essential. nih.gov

Examples of templates for boronic acid-based MIPs include:

Monosaccharides and Disaccharides (e.g., fructose (B13574), glucose) nsf.gov

Glycoproteins and Glycans

Catecholamines (e.g., dopamine)

Macrolide antibiotics containing diol groups nih.gov

Sialic acid, a biomarker for some cancer cells nih.gov

Polymerization Methods: Various polymerization techniques can be employed to synthesize MIPs, each offering distinct advantages in terms of particle size, morphology, and application. taltech.eeresearchgate.net

| Polymerization Method | Description | Advantages |

| Bulk Polymerization | Monomer, template, cross-linker, and initiator are mixed in a solvent, which is then evaporated. The resulting polymer monolith is ground and sieved. nih.gov | Simple, widely applicable. |

| Precipitation Polymerization | Polymerization is initiated in a solution where the monomers are soluble but the resulting polymer is not, causing it to precipitate out as uniform spherical particles. nih.gov | Produces uniform, small-sized polymer beads, eliminating the need for grinding. |

| Surface Imprinting | Polymerization occurs on the surface of a solid support, creating a thin imprinted layer. mdpi.com | Results in highly accessible binding sites, faster binding kinetics, and reduced template bleeding. |

| Electropolymerization | The polymer film is deposited on an electrode surface through electrochemical oxidation or reduction of the monomers. taltech.eemdpi.com | Allows for precise control over film thickness and direct integration with sensor transducers. |

The choice of method depends on the final application. For example, electropolymerization is ideal for fabricating MIP-based electrochemical sensors, while precipitation polymerization is well-suited for creating materials for solid-phase extraction. nih.govmdpi.com

Polymeric Films and Coatings

Polymers containing this compound can be used to create functional thin films and coatings. These films possess unique properties derived from the boronic acid moiety, making them suitable for applications in sensors, biocompatible surfaces, and controlled-release systems.

Preparation Techniques for Thin Films

Several techniques can be used to fabricate thin films from polymers incorporating 3-AAPBA. The choice of method depends on the desired film thickness, uniformity, and substrate.

| Preparation Technique | Description | Key Features |

| Spin Coating | A solution of the polymer is applied to the center of a substrate, which is then rotated at high speed to spread the solution by centrifugal force, leaving a thin, uniform film after solvent evaporation. desy.de | Produces highly uniform films with controllable thickness (by varying spin speed and solution concentration). |

| Drop-Casting | A small volume of the polymer solution is dropped onto a substrate and allowed to dry, typically on a hot plate to speed up the process. youtube.com | Simple method, suitable for laboratory-scale preparation; film uniformity can be lower than spin coating. |

| Layer-by-Layer (LbL) Assembly | A substrate is alternately dipped into solutions of positively and negatively charged polymers (or polymers capable of specific interactions, like boronic acid and a polyol) to build up a multilayered film. nih.gov | Allows for precise control over film thickness and architecture at the nanoscale. |

| Chemical Vapor Deposition (CVD) | Gaseous reactants (precursors) are introduced into a chamber where they react or decompose on a substrate surface to form the desired film. Plasma-enhanced CVD (PECVD) uses plasma to facilitate the reaction at lower temperatures. mdpi.com | Can produce highly conformal and pure films. PECVD is particularly useful for depositing boron-containing films. mdpi.com |

For copolymers of 3-AAPBA, solution-based methods like spin coating and LbL assembly are common. For instance, multilayered films can be constructed using a boronic acid-functional polymer and a diol-containing polymer like poly(vinyl alcohol) (PVA), relying on the formation of boronate esters between layers. nih.gov

Surface Properties and Functionalization

The incorporation of 3-AAPBA into polymeric films imparts distinct and controllable surface properties.

Stimuli-Responsiveness: The film surface exhibits pH and sugar responsiveness. The boronic acid groups on the surface can reversibly bind to diol-containing molecules from the surrounding environment. This binding is typically stronger at higher pH values, making the surface's affinity and wettability tunable.

Hydrophilicity and Wettability: The presence of hydrophilic acrylamide and boronic acid groups can increase the hydrophilicity of a polymer film surface. The wettability can be further altered upon binding with hydrophilic molecules like sugars.

Bio-adhesion: Phenylboronic acid is known to interact with sialic acid residues present on cell surfaces, a property that can be exploited to create mucoadhesive or cell-adherent coatings. This is particularly relevant for biomedical applications. nih.gov

Post-Polymerization Functionalization: Surfaces can be further functionalized after the film is created. For example, a surface rich in boronic acid groups can be used as a platform to immobilize enzymes, antibodies, or other biomolecules that contain diol moieties. This allows for the creation of biosensor surfaces or biocompatible coatings. Plasma modification is another technique used to introduce specific functional groups onto a polymer surface, altering its properties without affecting the bulk material. researchgate.net

Supramolecular Assemblies and Self-Organization

The ability of this compound to engage in specific and reversible interactions makes it a valuable building block for the construction of complex supramolecular structures. Polymers incorporating this monomer can undergo self-organization in solution to form well-defined nano- and micro-scale architectures.

The self-assembly is driven by a balance of forces, including:

Hydrophilic-Hydrophobic Interactions: In amphiphilic block copolymers, where one block is hydrophilic (e.g., poly(3-acrylamidophenyl)boronic acid, PAPBA) and the other is hydrophobic, self-assembly into structures like micelles or vesicles occurs in selective solvents. nih.govnih.gov

Boronate Ester Formation: Covalent complexation between the boronic acid groups of a PAPBA block and the hydroxyl groups of a sugar-bearing polymer can drive the formation of stable core-shell nanoparticles. rsc.orgrsc.org This interaction is also used to form inter-polymer complexes.

Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor and acceptor, contributing to the stability of the assembled structures. nih.gov

pH-Dependent Assembly: The charge state of the boronic acid group is pH-dependent. At pH values below its pKₐ, the PAPBA block is uncharged and relatively hydrophobic. Above the pKₐ, it becomes a negatively charged, hydrophilic polyanion. nih.gov This transition can be used to trigger the assembly, disassembly, or morphological inversion of supramolecular structures. For example, a diblock copolymer of PAPBA and a polyamine can form micelles that undergo complete morphological inversion in response to a change in pH. nih.gov

Examples of Supramolecular Assemblies:

Core-Shell Nanoparticles: Block copolymers such as poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA) can self-assemble in water. nih.gov The structure of these nanoparticles can be tuned by temperature (due to the thermoresponsive PNIPAM block) and by glucose concentration at an appropriate pH (due to the glucose-responsive PAPBA block). nih.gov

Reversible Micelles: Diblock copolymers containing PAPBA can form micelles whose morphology is reversibly controlled by pH. This allows for the creation of "smart" nanocarriers that can adapt to their environment. nih.gov

Hybrid Nanoparticles: Stable nanoparticles with a core-shell structure can be formed through the covalent complexation between the boronic acid groups of PAPBA and the hydroxyl groups of a polysaccharide or a synthetic glycopolymer like poly(2-lactobionamidoethyl methacrylate) (pLAMA). rsc.orgrsc.org

These self-organizing systems are of significant interest for advanced applications due to their stimuli-responsive nature.

Non-covalent Interactions in Polymeric Superstructures

Furthermore, the presence of the phenyl ring in the 3-AAmPBA monomer introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of aromatic rings, are a significant driving force in the self-assembly and stabilization of supramolecular frameworks. nih.govresearchgate.net In polymers incorporating 3-AAmPBA, these stacking interactions can occur between adjacent phenyl groups, contributing to the formation of ordered domains within the polymeric material. While often considered weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can provide substantial stability to the resulting polymeric superstructures. nih.gov

The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—is crucial in dictating the three-dimensional organization of polymer chains, influencing properties such as mechanical strength, thermal stability, and responsiveness to external stimuli.

Controlled Self-Assembly in Solution and at Interfaces

The stimuli-responsive nature of the boronic acid group is a key driver for the controlled self-assembly of 3-AAmPBA-containing polymers in aqueous solutions. The equilibrium between the uncharged, hydrophobic trigonal form and the charged, hydrophilic tetrahedral boronate form can be readily manipulated by pH, leading to dramatic changes in polymer solubility and conformation. rsc.orgnih.gov

This pH-responsiveness has been harnessed to create sophisticated self-assembled nanostructures. For instance, a diblock copolymer of poly(3-acrylamidophenyl)boronic acid) (PAPBA) and poly(acrylamidoethylamine) (PAEA) has been shown to self-assemble into micelles in aqueous solution. At a low pH (e.g., 5.5), the PAPBA block is hydrophobic, forming the core of the micelle, while the protonated, hydrophilic PAEA block forms the shell. As the pH is increased, the PAPBA block becomes deprotonated and hydrophilic, leading to a morphological inversion where the PAEA block forms the core and the now anionic PAPBA block comprises the shell. rsc.org This reversible transition highlights the high degree of control over the self-assembly process that can be achieved by tuning the solution pH.

The characteristics of these self-assembled micelles are highly dependent on the pH of the solution, as demonstrated in the table below.

| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Micelle Structure |

|---|---|---|---|

| 2.0 | ~50 | +40 | Cationic micelles with PAPBA core and PAEA shell |

| 5.5 | Data not available | Data not available | Initial formation of cationic micelles |

| 12.0 | ~50 | -35 | Anionic reverse micelles with PAEA core and PAPBA shell |

This table illustrates the pH-dependent properties of self-assembled micelles from a PAPBA-b-PAEA copolymer, showing a reversible morphological inversion. rsc.org

In addition to pH, the presence of diols, such as glucose, can also direct the self-assembly of 3-AAmPBA-containing polymers through the formation of dynamic covalent boronate esters. This interaction has been utilized in the formation of core-shell nanoparticles from block copolymers of poly(N-isopropylacrylamide) and poly(3-acrylamidophenylboronic acid). nih.gov

While the self-assembly of 3-AAmPBA-based polymers in solution is a subject of ongoing research, their behavior at interfaces, such as the air-water interface, is less well-documented in the available literature. The amphiphilic nature of certain copolymers containing 3-AAmPBA suggests their potential to form organized monolayers at such interfaces, a principle that underlies the formation of Langmuir-Blodgett films. wikipedia.orgresearchgate.net However, specific studies detailing the interfacial self-assembly of polymers exclusively functionalized with 3-AAmPBA are not prevalent in the provided search results. The ability to control the assembly of these polymers at interfaces would open up possibilities for the creation of functional surfaces and thin films with applications in sensing and beyond.

Mechanistic Studies of Stimuli Responsiveness in 3 Acrylamidomethyl Phenyl Boronic Acid Polymers

Glucose and Saccharide Recognition Mechanisms

The capacity of (3-(Acrylamidomethyl)phenyl)boronic acid polymers to recognize glucose and other saccharides is predicated on the specific and reversible interaction between the boronic acid group and the diol functionalities present in these sugar molecules.

Reversible Covalent Binding with Diols

The fundamental mechanism of saccharide recognition by boronic acids is the formation of a reversible covalent bond with compounds containing 1,2- or 1,3-diol groups. nih.govacs.org This reaction results in the formation of a cyclic boronate ester, which is typically a five- or six-membered ring. rsc.org This dynamic covalent chemistry allows the polymer to bind and release saccharides in response to changes in the local environment, forming the basis of its sensing capabilities. rsc.orgrsc.org The interaction is highly specific for the stereochemistry of the hydroxyl groups, allowing for differentiation between various sugars. nih.gov

Influence of pH on Boronic Acid-Saccharide Complexation

The binding affinity between the boronic acid groups on the polymer and diols is strongly dependent on the pH of the surrounding medium. rsc.orgnih.gov The boronic acid exists in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Complexation with diols is significantly more favorable with the anionic tetrahedral form. researchgate.net Consequently, the formation of the boronate ester complex is generally facilitated at pH values near or above the acid dissociation constant (pKa) of the boronic acid, where the concentration of the more reactive boronate anion is higher. rsc.orgresearchgate.net

A crucial aspect of this mechanism is the shift in the pKa of the boronic acid upon complexation. The resulting boronate ester is a stronger acid (i.e., has a lower pKa) than the free boronic acid. nih.gov Therefore, in a solution with a pH between the pKa of the free boronic acid and the pKa of the boronate ester, the addition of a diol like glucose will drive the equilibrium towards the formation of the anionic boronate ester complex. nih.gov This pH-dependent equilibrium is central to the design of glucose-responsive systems that operate under specific pH conditions. researchgate.net

pH-Responsiveness and Protonation Equilibria

Polymers containing this compound exhibit distinct pH-responsive behavior due to the protonation equilibrium of the boronic acid functional group. This property allows for the modulation of the polymer's physical state, such as its solubility or hydrogel volume, by simply altering the ambient pH.

Conformational Changes and Swelling Behavior

The pH-responsiveness of these polymers is governed by the equilibrium between the uncharged trigonal boronic acid (B(OH)₂) and the anionic tetrahedral hydroxyboronate (B(OH)₄⁻). nih.govresearchgate.net At a pH below its pKa, the boronic acid group is predominantly in its neutral, less water-soluble form, leading to a more hydrophobic and collapsed polymer chain conformation. nih.gov

As the pH of the solution increases to values above the pKa, the boronic acid groups deprotonate to form anionic boronate species. mdpi.com This introduces negative charges along the polymer backbone, leading to increased electrostatic repulsion between the chains and enhanced interaction with water molecules. nih.gov The result is a transition to a more hydrophilic, extended conformation, which manifests as the significant swelling of a corresponding hydrogel network. nih.govmdpi.com This pH-triggered swelling is reversible; lowering the pH below the pKa will cause the hydrogel to deswell and return to its collapsed state. nih.gov

Table 1: Representative pH-Dependent Swelling of Phenylboronic Acid-Containing Hydrogels

| pH of Swelling Medium | Equilibrium Swelling Ratio (Q) | Predominant Boronic Acid State | Resulting Polymer State |

|---|---|---|---|

| 4.0 | Low | Neutral Trigonal (B(OH)₂) | Collapsed / Low Swelling |

| 7.4 | Moderate | Equilibrium of Neutral/Anionic | Partially Swollen |

| 10.0 | High | Anionic Tetrahedral (B(OH)₄⁻) | Highly Swollen |

Note: The swelling ratios are qualitative and for illustrative purposes, based on typical behavior reported for phenylboronic acid hydrogels. Actual values depend on specific polymer composition and crosslink density. mdpi.commdpi.com

pKa Tuning and Its Impact on Polymer Properties

The pKa of the boronic acid moiety is a critical parameter that dictates the pH at which the polymer exhibits its responsive behavior. The pKa of unsubstituted phenylboronic acid is approximately 8.6-9.0, and for the polymer poly(3-acrylamidophenylboronic acid) (pAPBA), it has been reported to be around 9.3. nih.govmdpi.com This high pKa value means that significant pH- and glucose-responsiveness occurs only under basic conditions, limiting applications at physiological pH (around 7.4).

To overcome this limitation, the pKa of the boronic acid can be tuned through chemical modification. A primary strategy is the introduction of electron-withdrawing substituents onto the phenyl ring. researchgate.netacs.org These groups decrease the electron density on the boron atom, making it a stronger Lewis acid and thus lowering its pKa. Another effective approach is the incorporation of an intramolecular coordinating group, such as a tertiary amine, in the ortho position relative to the boronic acid. rsc.orgutwente.nl This creates an intramolecular B—N dative bond that stabilizes the anionic tetrahedral state, thereby lowering the pKa significantly. rsc.org By tuning the pKa to be closer to the desired operational pH, such as physiological pH, the polymer's sensitivity to both pH changes and glucose concentration can be maximized for biomedical applications. acs.org

Table 2: Influence of Phenyl Ring Substituents on the pKa of Phenylboronic Acid (PBA)

| Phenylboronic Acid Derivative | Approximate pKa | Effect of Substituent |

|---|---|---|

| 4-Methoxyphenylboronic acid | 9.25 | Electron-donating |

| Phenylboronic acid (unsubstituted) | 8.8 | Reference |

| 3-Acetamidophenylboronic acid | 8.4 | Weakly electron-withdrawing |

| 3-Nitrophenylboronic acid | 7.0 | Strongly electron-withdrawing |

| 2-Formylphenylboronic acid | 7.0 | Electron-withdrawing / Intramolecular coordination |

Data adapted from published research findings. mdpi.comsemanticscholar.org

Ion-Sensing Mechanisms (e.g., Fluoride (B91410), Other Anions)

Polymers incorporating this compound moieties exhibit sensitivity to certain anions, most notably fluoride (F⁻). The sensing mechanism is rooted in the fundamental Lewis acid-base chemistry of the boronic acid group. rsc.orgarizona.edu The boron atom in the neutral boronic acid, R-B(OH)₂, is trigonal planar and electron-deficient, functioning as a Lewis acid. It can readily interact with nucleophilic species, or hard Lewis bases, such as fluoride ions. nih.gov

Upon interaction with fluoride, the boron center undergoes a change in its coordination state from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized). This results in the formation of a stable anionic fluoroborate complex, such as [R-BF₃]⁻. nih.gov This structural and electronic perturbation of the boronic acid group is the key to the sensing mechanism.

The transformation from the neutral R-B(OH)₂ group, which is generally considered electron-withdrawing, to the anionic [R-BF₃]⁻ complex, which acts as an electron-donating group, can be transduced into a measurable signal. nih.gov In polymer systems functionalized with fluorophores, this change in electronic character can significantly alter the photophysical properties of the material. For instance, it can modulate mechanisms like Intramolecular Charge Transfer (ICT), leading to distinct changes in the fluorescence emission spectrum. nih.gov These changes may manifest as a shift in the emission wavelength (ratiometric sensing) or a significant increase or decrease in fluorescence intensity ("turn-on" or "turn-off" sensing). nih.govrsc.org

The selectivity for fluoride over other halides (Cl⁻, Br⁻, I⁻) stems from the high electronegativity and small ionic radius of fluoride, which allows for a strong B-F bond in the resulting tetrahedral complex. arizona.edu While the boronic acid group can also interact with other anions like cyanide (CN⁻) and hydroxide (B78521) (OH⁻), fluoride often elicits a particularly strong and specific response. nih.govmdpi.com

| Stage | Boron Center State | Electronic Property of Boronic Moiety | Typical Spectroscopic Consequence |

|---|---|---|---|

| Unbound State (No F⁻) | Trigonal Planar, sp² hybridized R-B(OH)₂ | Electron-withdrawing | Baseline fluorescence emission |

| Bound State (+ F⁻) | Tetrahedral, sp³ hybridized [R-BF₃]⁻ | Electron-donating | Shift in fluorescence wavelength and/or change in intensity |

Thermo-Responsiveness in Hybrid Polymer Systems

Hybrid polymer systems that couple this compound (AAPBA) with thermo-responsive monomers, most notably N-isopropylacrylamide (NIPAAM), exhibit dual-stimuli sensitivity. nih.govmdpi.com The thermo-responsiveness is conferred by the PNIPAAM segments, which famously display a Lower Critical Solution Temperature (LCST) in aqueous solutions at approximately 32°C. nih.gov Below the LCST, the polymer is soluble, existing as hydrated, extended coils. Above the LCST, the polymer chains undergo a conformational change, becoming dehydrated and collapsing into compact globules, leading to phase separation or gelation. nih.gov

The incorporation of AAPBA into the polymer backbone allows for the modulation of this LCST. The mechanism of this modulation is linked to the pH-dependent ionization of the boronic acid groups. mdpi.comrsc.orgnih.gov In acidic or neutral solutions (pH < pKa), the boronic acid groups are in their neutral, relatively hydrophobic trigonal form. At higher pH values (pH > pKa), the boronic acid is in its anionic, hydrophilic tetrahedral boronate form [B(OH)₄]⁻.

An increase in the charge and hydrophilicity of the polymer chains, which occurs upon ionization of the boronic acid units at higher pH, strengthens the polymer's interaction with water. This increased hydration makes it more difficult for the polymer to undergo hydrophobic collapse. Consequently, a higher temperature is required to induce phase separation, resulting in an elevation of the LCST. mdpi.com Therefore, by simply adjusting the pH of the aqueous environment, the thermo-responsive switching temperature of the hybrid polymer can be precisely tuned. This dual-responsiveness is a hallmark of these "smart" polymer systems.

| pH | Dominant State of Boronic Acid Moiety | Resulting Polymer Hydrophilicity | Observed LCST (°C) |

|---|---|---|---|

| 6.5 | Neutral (Trigonal) | Lower | 23 |

| 7.5 | Mixed | Intermediate | 25 |

| 8.5 | Mixed/Anionic | Higher | 29 |

| 9.7 | Anionic (Tetrahedral) | Highest | 32 |

Data adapted from studies on copolymers of N-isopropylacrylamide and 3-(acrylamido)phenylboronic acid.

Spectroscopic Probes for Investigating Binding Events and Conformational Dynamics

A variety of spectroscopic techniques are employed to probe and quantify the binding events and the resulting conformational changes in polymers of this compound. These methods provide critical insights into the mechanisms of stimuli-responsiveness.

Fluorescence Spectroscopy is a highly sensitive tool for monitoring binding. One common strategy is the indicator displacement assay. A fluorescent reporter dye that can bind to the boronic acid, such as Alizarin Red S (ARS), is used. acs.orgnih.gov The binding of ARS to the boronic acid moiety results in a strong fluorescence signal. When an analyte with a higher affinity for the boronic acid (like a sugar) is introduced, it displaces the ARS dye, leading to a decrease in fluorescence intensity that can be correlated with the analyte concentration. nih.gov Alternatively, fluorophores can be incorporated directly into the polymer structure, where binding events alter the local environment and modulate fluorescence through mechanisms like ICT, as described for anion sensing. nih.govnih.gov

UV-Visible (UV-Vis) Absorbance Spectroscopy is also widely used, often in conjunction with indicator displacement assays. nsf.govresearchgate.net The binding and displacement of a chromophoric (colored) indicator dye results in a clear change in the solution's color and, consequently, its absorbance spectrum. For example, the interaction of a poly(methacrylic acid)-co-AAPBA copolymer with a dye like oxidized hematoxylin (B73222) can be monitored; the subsequent addition of sugars displaces the dye, causing a measurable shift in the absorbance peak. nsf.gov The phase transition in thermo-responsive polymers is also commonly tracked by monitoring the turbidity of the solution with a UV-Vis spectrophotometer. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹¹B NMR is particularly powerful for directly observing the coordination state of the boron atom. dergipark.org.trresearchgate.net A trigonal, sp²-hybridized boronic acid typically shows a broad signal at a distinct chemical shift (e.g., ~29 ppm), while the formation of a tetrahedral, sp³-hybridized boronate ester or fluoroborate complex results in a shift to a different region of the spectrum. dergipark.org.tracs.org This provides unambiguous evidence of binding at the boron center. ¹H NMR is used to confirm the structure of the monomers and the final polymer, as well as to study interactions that cause shifts in the proton signals of the polymer backbone or the bound analyte. researchgate.net However, obtaining clear spectra for boronic acids can sometimes be challenging due to their tendency to form oligomeric anhydrides (boroxines). reddit.com

| Spectroscopic Technique | Information Provided | Typical Application/Example |

|---|---|---|

| Fluorescence Spectroscopy | Detection of binding events; quantification of binding constants. | Competitive binding assays with Alizarin Red S to detect sugars; monitoring F⁻ binding via ICT mechanism. nih.govnih.gov |

| UV-Visible Spectroscopy | Monitoring binding via colorimetric assays; tracking polymer phase transitions. | Indicator displacement assays with colored dyes; measuring LCST via turbidity changes. nsf.govrsc.org |

| ¹¹B NMR Spectroscopy | Direct observation of boron coordination state (trigonal vs. tetrahedral). | Confirming the formation of boronate esters upon binding with diols. dergipark.org.tracs.org |

| ¹H NMR Spectroscopy | Structural characterization of polymers; probing polymer-analyte interactions. | Confirming copolymer composition and structure. researchgate.net |

Bioconjugation Strategies and Bio Interfacial Applications of 3 Acrylamidomethyl Phenyl Boronic Acid Polymers

Covalent Bioconjugation via Acrylamide (B121943) Moiety and Boronic Acid

The dual functionality of AAmPBA polymers enables their covalent attachment to biomolecules through different chemical pathways. The acrylamide group provides a handle for polymerization and post-polymerization modification, while the boronic acid group can participate in unique coupling reactions.

Amide Coupling: Standard amide bond formation is a robust method for conjugating AAmPBA polymers to proteins and other amine- or carboxyl-containing biomolecules. This can be achieved in several ways. For instance, copolymers of AAmPBA and acrylic acid can be synthesized, exposing pendant carboxylic acid groups. These groups can then be activated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) to form an active ester, which readily reacts with primary amines on a target biomolecule to form a stable amide linkage. acs.orgamazonaws.com Conversely, the monomer itself, 3-aminophenylboronic acid, can be coupled to polymers bearing carboxylic acid groups before the acrylamide handle is introduced. nih.gov Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have also proven effective for promoting amide bond formation in aqueous solutions, offering an alternative to carbodiimides. researchgate.net

Click Chemistry: The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. Boronic acid-containing polymers can be functionalized for and participate in these reactions. For example, polymers can be prepared with azide (B81097) or alkyne groups, allowing for conjugation to biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, a significant challenge in applying CuAAC to boronic acid compounds is the potential for copper-mediated degradation of the C–B bond. nih.gov To circumvent this, alternative click reactions or protective strategies may be employed. A novel approach involves using the boronic acid itself as a catalytic handle. Research has shown that an ortho-formylphenylboronic acid can undergo a rapid, bio-orthogonal condensation reaction with an aminothiol, where the boronic acid assists the reaction and then remains as a functional handle for subsequent modifications, such as through Suzuki coupling. nih.goveckerd.edu This dual-purpose functionality highlights the advanced potential of integrating boronic acids into click chemistry frameworks for bioconjugation. rsc.org

| Strategy | Reactive Groups Involved | Coupling Reagents/Conditions | Key Considerations |

|---|---|---|---|

| Amide Coupling | Polymer-COOH + Biomolecule-NH₂ | EDCI/NHS, DMTMM | Robust and widely used method for protein conjugation. amazonaws.comresearchgate.net |

| CuAAC Click Chemistry | Polymer-Alkyne + Biomolecule-Azide (or vice versa) | Cu(I) catalyst | Potential for boronic acid degradation by copper catalyst requires careful reaction design. nih.gov |

| Boronic Acid-Assisted Click | ortho-formylphenylboronic acid + aminothiol | Room temperature, catalyst-free | Boronic acid acts as both catalyst and secondary functional handle. nih.gov |

Enzymatic methods offer exceptional specificity for bioconjugation under mild, physiological conditions. Sortase-mediated ligation (SML) is a prominent example that can be adapted for AAmPBA polymers. nih.gov The enzyme Sortase A (SrtA) from Staphylococcus aureus recognizes a specific peptide motif, LPXTG, cleaves the peptide bond between threonine (T) and glycine (B1666218) (G), and ligates the N-terminus to a peptide or molecule bearing an N-terminal oligoglycine (e.g., GGG) sequence. bpsbioscience.com

To utilize this for AAmPBA polymers, the polymer can be functionalized with either the LPXTG substrate or the oligoglycine nucleophile. For instance, a monomer containing an oligoglycine sequence could be copolymerized with AAmPBA. This functionalized polymer could then be site-specifically conjugated to a protein engineered to have a C-terminal LPXTG tag. nih.gov This strategy allows for the precise, oriented attachment of the polymer to the protein, which is difficult to achieve with traditional chemical methods. SML has been successfully used to create polymer-polymer structures and protein-polymer conjugates, demonstrating its versatility for ligating large macromolecules. mdpi.comresearchgate.net

More recently, enzymes have been engineered to catalyze new-to-nature reactions, including the stereospecific amination of boronic acids. nih.gov This biocatalytic approach could enable the direct conversion of the boronic acid moiety on a polymer into an amine, providing a novel and highly specific method for covalent functionalization.

Non-Covalent Interactions with Biomolecules

The boronic acid group is the key to the "smart" behavior of AAmPBA polymers, enabling them to interact non-covalently (though via reversible covalent bonds) and specifically with certain biomolecules.

The most well-characterized interaction of AAmPBA polymers is their binding to molecules containing cis-1,2 or -1,3 diol groups, which are abundant in carbohydrates. nih.gov The boronic acid (a Lewis acid) reversibly forms a stable five- or six-membered cyclic boronate ester with these diols. rsc.org This interaction is pH-dependent, with binding being significantly stronger at pH values above the pKa of the boronic acid, where it exists predominantly in the anionic, tetrahedral boronate form.

This property has been extensively exploited in the development of carbohydrate sensors. For example, a water-soluble copolymer of methacrylic acid and AAmPBA (PMAA-co-AAmPBA) was used in an indicator displacement assay to detect and differentiate various monosaccharides and disaccharides in neutral aqueous solution. nsf.gov The study confirmed that boronic acids bind more efficiently to sugars with cis-diols on five-membered rings (furanose form), such as fructose (B13574) and ribose, than to those on six-membered rings (pyranose form), like glucose and galactose. nsf.gov

| Saccharide | Type | Predominant Ring Form | Observed Binding Affinity Trend |

|---|---|---|---|

| Fructose | Monosaccharide | Furanose (5-membered) | High |

| Ribose | Monosaccharide | Furanose (5-membered) | High |

| Glucose | Monosaccharide | Pyranose (6-membered) | Low |

| Galactose | Monosaccharide | Pyranose (6-membered) | Low |

| Maltose | Disaccharide | Pyranose (6-membered) | Low |

Data derived from studies on PMAA-co-AAmPBA copolymer systems. nsf.gov The trend reflects the preferential binding of phenylboronic acid to furanose-form saccharides.

Beyond carbohydrates, boronic acids can also interact with other classes of biomolecules. Boronic acids are known to form reversible covalent bonds with nucleophilic amino acid side chains, such as the hydroxyl groups of serine and threonine or the imidazole (B134444) nitrogen of histidine. nih.gov This reactivity has led to the development of boronic acid-based enzyme inhibitors, particularly for serine proteases, where the boronic acid acts as a transition-state analog. utwente.nl While many of these interactions are covalent, they are dynamic and reversible, functioning as a form of non-covalent recognition in biological systems.